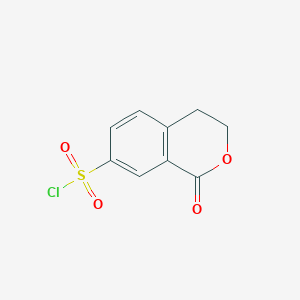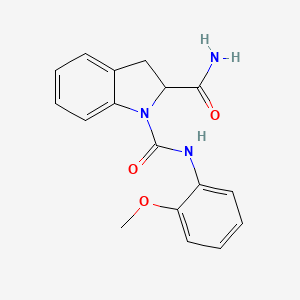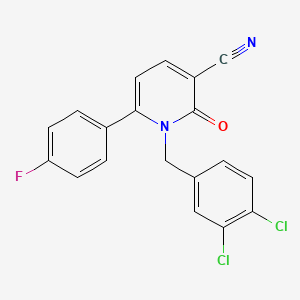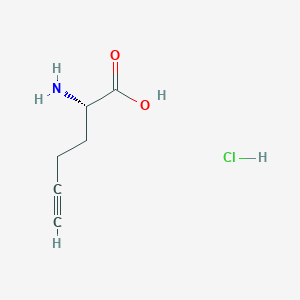
2-Amino-3-(2,6-dimethylphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(2,6-dimethylphenyl)propan-1-ol is a chemical compound with the molecular formula C11H17NO. It is also known as 2-amino-1-(2,6-dimethylphenyl)propan-1-ol or DMBA. This chemical compound is widely used in scientific research, due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the expression of pro-inflammatory cytokines and to activate the Nrf2/ARE signaling pathway, which plays a role in cellular defense against oxidative stress. In addition, 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
2-Amino-3-(2,6-dimethylphenyl)propan-1-ol has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using this compound is its potential toxicity, which requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for the study of 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol. One potential direction is the development of novel synthetic methods that can improve the yield and purity of the compound. Another direction is the study of its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease. In addition, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, the development of new derivatives and analogs of 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol may lead to the discovery of new compounds with improved properties and potential applications.
Méthodes De Synthèse
The synthesis method of 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol involves the reaction of 2,6-dimethylbenzaldehyde with nitromethane to form 2,6-dimethyl-3-nitrophenylpropanal. This intermediate is then reduced using sodium borohydride to produce 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol. This synthesis method has been widely used in scientific research, and the purity and yield of the final product can be optimized by adjusting the reaction conditions.
Applications De Recherche Scientifique
2-Amino-3-(2,6-dimethylphenyl)propan-1-ol has been widely used in scientific research due to its potential applications in various fields. It has been used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has also been used as a ligand in asymmetric catalysis and as a precursor for the synthesis of other compounds. In addition, 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol has been studied for its potential anti-inflammatory, anti-tumor, and neuroprotective effects.
Propriétés
IUPAC Name |
2-amino-3-(2,6-dimethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-4-3-5-9(2)11(8)6-10(12)7-13/h3-5,10,13H,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZQBBMDOAGDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2,6-dimethylphenyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-furyl)-1-methylpropyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2938884.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2938885.png)
![N-(2,4-difluorophenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2938886.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2938889.png)
![N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2938891.png)


![2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde](/img/structure/B2938897.png)
![Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2938899.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938901.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2938903.png)